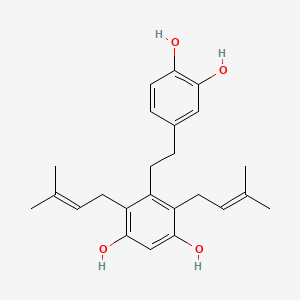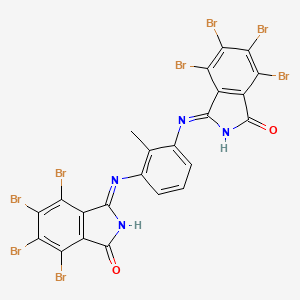
3,3'-((2-Methyl-1,3-phenylene)diimino)bis(4,5,6,7-tetrabromo-1H-isoindol-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-((2-Methyl-1,3-phenylene)diimino)bis(4,5,6,7-tetrabromo-1H-isoindol-1-one) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple bromine atoms and isoindol-1-one groups, making it a subject of interest for researchers in chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((2-Methyl-1,3-phenylene)diimino)bis(4,5,6,7-tetrabromo-1H-isoindol-1-one) typically involves the reaction of 2-methyl-1,3-phenylenediamine with 4,5,6,7-tetrabromo-1H-isoindol-1-one under controlled conditions. The reaction is carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality. Advanced techniques like high-performance liquid chromatography (HPLC) may be employed to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-((2-Methyl-1,3-phenylene)diimino)bis(4,5,6,7-tetrabromo-1H-isoindol-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized isoindol-1-one derivatives, while reduction could produce partially or fully reduced compounds.
Wissenschaftliche Forschungsanwendungen
3,3’-((2-Methyl-1,3-phenylene)diimino)bis(4,5,6,7-tetrabromo-1H-isoindol-1-one) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of advanced materials, such as high-performance pigments and dyes.
Wirkmechanismus
The mechanism of action of 3,3’-((2-Methyl-1,3-phenylene)diimino)bis(4,5,6,7-tetrabromo-1H-isoindol-1-one) involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and isoindol-1-one groups play a crucial role in its reactivity and binding affinity. These interactions can lead to the modulation of biological pathways, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-((2-Methyl-1,3-phenylene)diimino)bis(4,5,6,7-tetrachloro-1H-isoindol-1-one): Similar structure but with chlorine atoms instead of bromine.
N,N’-(1,3-Phenylene)dimaleimide: Contains maleimide groups instead of isoindol-1-one.
Uniqueness
3,3’-((2-Methyl-1,3-phenylene)diimino)bis(4,5,6,7-tetrabromo-1H-isoindol-1-one) is unique due to the presence of multiple bromine atoms, which impart distinct chemical and physical properties. This makes it particularly useful in applications requiring high reactivity and stability.
Eigenschaften
CAS-Nummer |
82457-14-5 |
|---|---|
Molekularformel |
C23H8Br8N4O2 |
Molekulargewicht |
1011.6 g/mol |
IUPAC-Name |
4,5,6,7-tetrabromo-3-[2-methyl-3-[(4,5,6,7-tetrabromo-3-oxoisoindol-1-ylidene)amino]phenyl]iminoisoindol-1-one |
InChI |
InChI=1S/C23H8Br8N4O2/c1-5-6(32-20-8-10(22(36)34-20)14(26)18(30)16(28)12(8)24)3-2-4-7(5)33-21-9-11(23(37)35-21)15(27)19(31)17(29)13(9)25/h2-4H,1H3,(H,32,34,36)(H,33,35,37) |
InChI-Schlüssel |
XYXBFIIHDWBWHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1N=C2C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)N2)N=C4C5=C(C(=C(C(=C5Br)Br)Br)Br)C(=O)N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



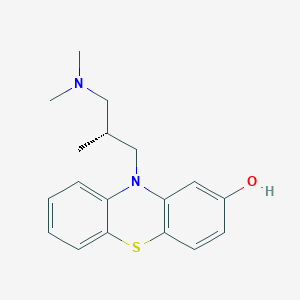
![2-(Dimethylamino)-N-[4-hydroxy-3-[1-oxo-3-[3-(trifluoromethyl)phenyl]allyl]phenyl]acetamide](/img/structure/B12702462.png)
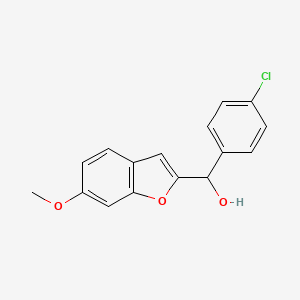
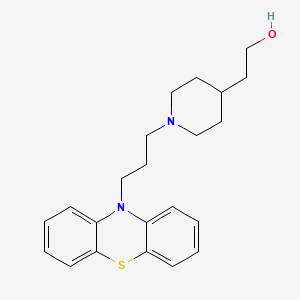
![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-5-ethylsulfanyl-2,3-dimethoxybenzamide;oxalic acid](/img/structure/B12702477.png)

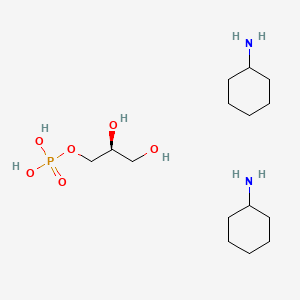
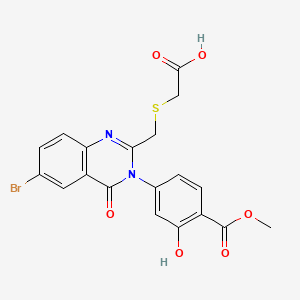
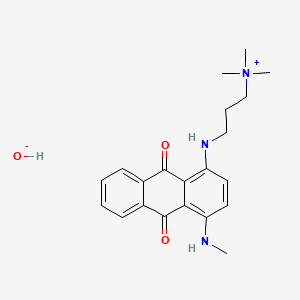
![2-[3-(3-Ethyl-3H-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-3-(2-hydroxyethyl)benzothiazolium bromide](/img/structure/B12702519.png)
